7-chloro-N-(furan-2-ylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-N-(furan-2-ylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a chloro group at the 7th position, a furan-2-ylmethyl group attached to the nitrogen atom, and a carboxamide group at the 3rd position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-(furan-2-ylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Formation of Intermediate: The carboxylic acid is then converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2).
Amidation Reaction: The acid chloride is reacted with furan-2-ylmethylamine in the presence of a base such as triethylamine (Et3N) to form the desired carboxamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-(furan-2-ylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinoline derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH).
Major Products Formed
Substitution: Various substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Hydrolysis: Corresponding carboxylic acid and amine.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antimicrobial agent, particularly against bacterial strains resistant to conventional antibiotics.
Biological Research: It has been investigated for its potential as an inhibitor of certain enzymes, such as glycogen synthase kinase-3β (GSK-3β), which is implicated in neurodegenerative diseases.
Industrial Applications: The compound’s unique chemical properties make it a candidate for use in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 7-chloro-N-(furan-2-ylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. For example, as a GSK-3β inhibitor, the compound binds to the ATP-binding site of the enzyme, thereby inhibiting its activity. This inhibition can modulate various signaling pathways involved in cell proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
7-chloro-N-(furan-2-ylmethyl)quinolin-4-amine: Similar structure but lacks the carboxamide group.
7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Precursor in the synthesis of the target compound.
7-chloro-9H-pyrimido[4,5-b]indole-based derivatives: Studied for their kinase inhibitory activity.
Uniqueness
7-chloro-N-(furan-2-ylmethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is unique due to the presence of both the furan-2-ylmethyl and carboxamide groups, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C15H11ClN2O3 |
---|---|
Molecular Weight |
302.71 g/mol |
IUPAC Name |
7-chloro-N-(furan-2-ylmethyl)-4-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C15H11ClN2O3/c16-9-3-4-11-13(6-9)17-8-12(14(11)19)15(20)18-7-10-2-1-5-21-10/h1-6,8H,7H2,(H,17,19)(H,18,20) |
InChI Key |
LDBIVTLYUNOHJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=CNC3=C(C2=O)C=CC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.